molecular formula C22H20N2O3 B6577849 5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole CAS No. 865616-04-2

5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B6577849
CAS No.: 865616-04-2
M. Wt: 360.4 g/mol
InChI Key: PRZZOLPQGVUNOS-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a furan ring, a methoxybenzoyl group, and a methylphenyl group, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method is the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions may vary, but they often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sodium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may yield alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-(4-methylphenyl)-5-pyrazolone: Another pyrazole derivative with similar structural features.

    3,5-Diphenyl-1H-pyrazole: A simpler pyrazole compound with two phenyl groups.

Uniqueness

5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole is unique due to the combination of its furan, methoxybenzoyl, and methylphenyl groups, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

IUPAC Name

[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-15-8-10-16(11-9-15)19-14-20(21-7-4-12-27-21)24(23-19)22(25)17-5-3-6-18(13-17)26-2/h3-13,20H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZZOLPQGVUNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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